Ethyl 2-(2-chloropyridin-4-yl)acetate
Overview
Description
Ethyl 2-(2-chloropyridin-4-yl)acetate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.
Scientific Research Applications
Ethyl 2-(2-chloropyridin-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Agricultural Chemistry: It is a precursor for agrochemicals, including herbicides and insecticides.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(2-chloropyridin-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides under specific conditions.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce pyridine N-oxides.
- Reduction reactions yield alcohol derivatives .
Mechanism of Action
The mechanism of action of ethyl 2-(2-chloropyridin-4-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact pathways and targets depend on the specific application and the structure of the final product derived from this compound .
Comparison with Similar Compounds
- Ethyl 2-(6-chloropyridin-2-yl)acetate
- 4-Acetyl-2-chloropyridine
- Ethyl 4-[(4-chloropyridin-2-yl)amino]piperidine-1-carboxylate
Comparison: Ethyl 2-(2-chloropyridin-4-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
ethyl 2-(2-chloropyridin-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-7-3-4-11-8(10)5-7/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDZGDBPQSJAIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937236-73-2 | |
Record name | ethyl 2-(2-chloropyridin-4-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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